molecular formula C25H25NO4 B6545648 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxyphenyl)benzamide CAS No. 946275-57-6

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxyphenyl)benzamide

Cat. No.: B6545648
CAS No.: 946275-57-6
M. Wt: 403.5 g/mol
InChI Key: GPHZFWMYLFSYDX-UHFFFAOYSA-N
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Description

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxyphenyl)benzamide is a benzamide derivative characterized by a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an oxymethylene bridge to a benzamide scaffold substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-25(2)15-19-5-4-6-22(23(19)30-25)29-16-17-7-9-18(10-8-17)24(27)26-20-11-13-21(28-3)14-12-20/h4-14H,15-16H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHZFWMYLFSYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One possible route could start with the preparation of the benzofuran moiety, followed by its attachment to the benzamide structure through ether and amide linkages.

Step 1 Synthesis of Benzofuran Moiety: A common approach for synthesizing benzofurans involves the cyclization of ortho-alkynylphenols under basic or acidic conditions.

Step 2 Formation of Ether Linkage: The benzofuran derivative can react with a protected hydroxymethyl compound, followed by deprotection to yield the hydroxymethyl benzofuran.

Step 3 Amide Bond Formation: This step typically involves the reaction of the benzofuran derivative with a methoxyphenylamine derivative, using coupling reagents like EDCI and DMAP in a suitable solvent such as dichloromethane, to form the desired benzamide compound.

Industrial Production Methods: Scaling up the synthesis to industrial levels would require optimization of reaction conditions to ensure high yield and purity, potentially using automated reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, especially at the benzofuran and methoxyphenyl moieties.

  • Reduction: The amide bond can be reduced to form an amine.

  • Substitution: The aromatic rings may participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include PCC or DMSO-based oxidants.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Conditions would vary based on the nature of the substituents and the ring system involved.

Major Products: Products depend on the specific reactions undertaken but could include oxidized benzofurans, reduced amides, or substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound can be used as a building block in synthetic organic chemistry, for creating more complex molecules.

Biology and Medicine: Given its structural features, it might exhibit pharmacological activities such as anti-inflammatory or anticancer properties, though specific studies would be required to confirm these effects.

Industry: In materials science, derivatives of this compound could be employed in the development of organic electronic materials or as intermediates in dye synthesis.

Mechanism of Action

The detailed mechanism by which this compound exerts any biological effect would depend on its interaction with specific molecular targets. Generally, the benzofuran moiety could intercalate with DNA, while the amide group might interact with enzymes or receptors, disrupting normal cellular functions and leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of benzamides with varying substituents on the benzamide nitrogen and benzofuran core. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Weight Reported/Potential Activity Key Reference
Target Compound : 4-{[...]methyl}-N-(4-methoxyphenyl)benzamide N-(4-methoxyphenyl) ~460 g/mol* Hypothetical: Kinase inhibition, neuroprotection (inferred from benzofuran derivatives)
Analog 1 : N-(4-sulfamoylphenyl) variant N-(4-sulfamoylphenyl) Not specified Kinase inhibition (e.g., VEGFR-2), antimicrobial activity
Analog 2 : N-(2,4-dichlorophenyl) variant N-(2,4-dichlorophenyl) 366.2 g/mol Anti-inflammatory, analgesic (attributed to dichlorophenyl groups)
Analog 3 : N-(2-methoxyphenethyl) variant N-(2-methoxyphenethyl) 341.45 g/mol Enhanced lipophilicity for membrane penetration; potential neuroprotective effects
Analog 4 : N-(5-acetamido-2-methoxyphenyl) variant N-(5-acetamido-2-methoxyphenyl) 460.53 g/mol Hypothetical: Anti-cancer activity (acetamido group may enhance DNA interaction)
Analog 5 : N-(4-bromophenyl) variant N-(4-bromophenyl) Not specified Bromine enhances electrophilicity; potential use in radiopharmaceuticals

*Molecular weight inferred from structurally similar compounds.

Functional Group Contributions

  • Benzofuran Core: The 2,2-dimethyl-2,3-dihydrobenzofuran moiety is common across analogues. This structure enhances metabolic stability compared to non-dihydro derivatives .
  • Methoxyphenyl Group : The 4-methoxyphenyl substituent in the target compound may improve solubility compared to halogenated variants (e.g., dichlorophenyl or bromophenyl) but reduce electrophilic reactivity .
  • Sulfamoyl and Acetamido Groups : Analogues with these groups (e.g., N-(4-sulfamoylphenyl) or N-(5-acetamido-2-methoxyphenyl)) exhibit distinct biological profiles, such as kinase inhibition or enhanced DNA binding .

Biological Activity

The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxyphenyl)benzamide (referred to as F217-0363 ) is a novel benzamide derivative with potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of F217-0363 is characterized by a complex arrangement that includes a benzofuran moiety. Below are key chemical properties:

PropertyValue
Molecular Weight415.49 g/mol
Molecular FormulaC26H25NO4
LogP4.88
Polar Surface Area50.854 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Potential

Recent studies have indicated that compounds similar to F217-0363 exhibit significant anticancer activity. For instance, derivatives with similar structures have been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The mechanism often involves the activation of caspases and modulation of p53 expression levels, leading to increased apoptosis rates.

Case Study:
A study evaluating related compounds demonstrated that certain derivatives had IC50 values ranging from 0.48 to 2.78 µM against MCF-7 and HCT-116 cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

The biological activity of F217-0363 is believed to stem from its interaction with specific cellular targets:

  • σ2 Receptors : This compound may interact with σ2 receptors, which are implicated in various cellular processes including apoptosis and cell proliferation .
  • Cell Cycle Arrest : Flow cytometry assays have shown that related compounds can arrest the cell cycle at the G1 phase, further contributing to their anticancer efficacy .

Pharmacokinetics

Understanding the pharmacokinetic profile of F217-0363 is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : With a LogP of 4.88, the compound is likely lipophilic, suggesting good membrane permeability.
  • Metabolism : The presence of multiple functional groups may influence metabolic pathways; however, specific metabolic studies are required for detailed insights.

Research Findings

A comprehensive review of literature reveals several promising findings regarding the biological activity of F217-0363 and its analogs:

  • Cytotoxicity : Compounds structurally related to F217-0363 demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
  • Apoptotic Induction : Studies have shown that these compounds can trigger apoptosis through caspase activation pathways.
  • In Vivo Studies : Although most studies focus on in vitro results, there is a growing interest in evaluating these compounds in animal models to assess their therapeutic efficacy and safety profiles.

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